
1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one, commonly known as FUB-AMB, is a synthetic cannabinoid that belongs to the benzazepine family. It is a potent agonist of the CB1 and CB2 receptors, which are found in the central nervous system and peripheral tissues, respectively. FUB-AMB has gained significant attention in recent years due to its potential therapeutic applications and its use as a recreational drug.
Mécanisme D'action
FUB-AMB exerts its effects by binding to and activating the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, inflammation, and mood. Activation of the CB1 receptor in the central nervous system can lead to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Activation of the CB2 receptor in peripheral tissues can lead to the modulation of immune function and inflammation.
Biochemical and Physiological Effects
FUB-AMB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to a feeling of euphoria and pleasure. FUB-AMB has also been shown to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FUB-AMB is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of FUB-AMB is its potential for abuse and its lack of selectivity for other receptors. This may limit its usefulness in certain experiments and may require the use of additional controls.
Orientations Futures
There are several future directions for research on FUB-AMB. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Further research is needed to fully understand the pharmacological properties of FUB-AMB and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of FUB-AMB involves the reaction of 4-fluorobenzaldehyde with 1,2,4,5-tetrahydro-3H-3-benzazepine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 1-bromo-4-(4-fluorophenyl)butan-1-one to yield FUB-AMB. The synthesis of FUB-AMB is relatively straightforward and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
FUB-AMB has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. FUB-AMB has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c21-19-9-7-18(8-10-19)20(23)6-3-13-22-14-11-16-4-1-2-5-17(16)12-15-22/h1-2,4-5,7-10H,3,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNLEQMLMXLPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

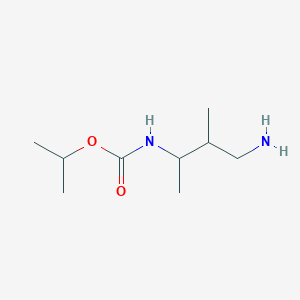
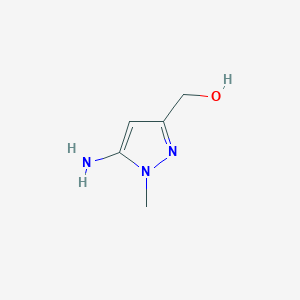
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2960239.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960241.png)
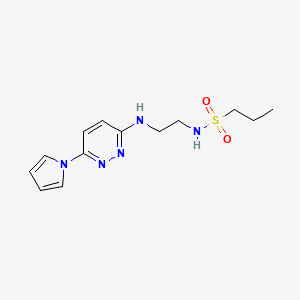
![9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2960243.png)
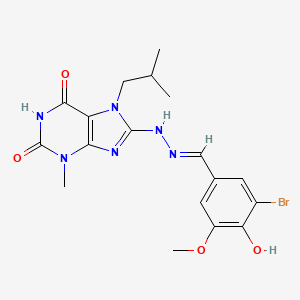
![N,N-dimethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide](/img/structure/B2960245.png)
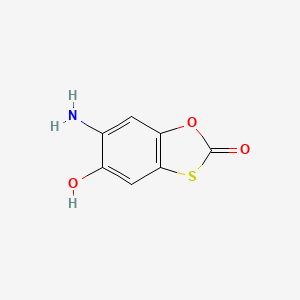
![3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2960249.png)
![N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2960250.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2960253.png)
![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2960254.png)
